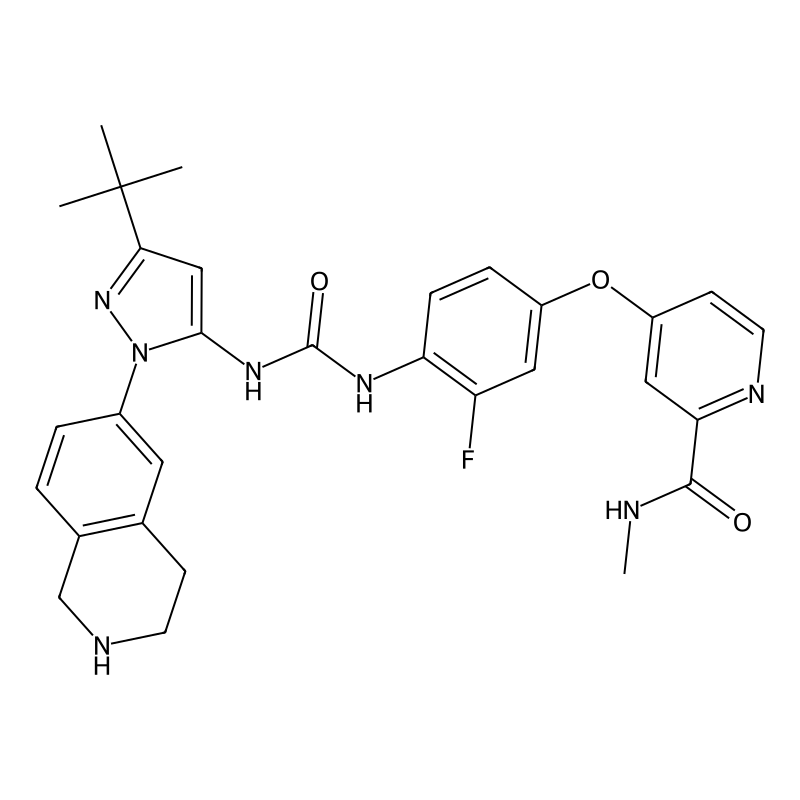

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Kinase Inhibition: The presence of the pyrazole moiety suggests the molecule might have potential as a kinase inhibitor. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for therapeutic development in different diseases like cancer .

- Antiproliferative Activity: The molecule might possess antiproliferative properties due to the presence of the 1,2,3,4-tetrahydroisoquinoline group, which is a common scaffold found in various antiproliferative agents .

The compound 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide is a complex organic molecule with the molecular formula and a molecular weight of approximately 557.63 g/mol. It features a diverse structure that includes a tert-butyl group, a tetrahydroisoquinoline moiety, and a pyrazole ring, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is recognized for its role as a kinase inhibitor, targeting various kinases involved in cellular signaling pathways, particularly those implicated in cancer and other hyperproliferative diseases .

- Binding Mechanism: The compound may undergo conformational changes upon binding to the kinase, stabilizing the inactive form of the enzyme.

- Phosphorylation Inhibition: By blocking ATP binding or substrate access, it effectively inhibits phosphorylation events critical for cell cycle progression.

This compound exhibits significant biological activity as an inhibitor of various kinases associated with cancer progression. It has been shown to modulate pathways linked to:

- Cell Proliferation: By inhibiting kinases such as c-KIT and FLT-3, it can reduce the proliferation of cancer cells.

- Apoptosis: The inhibition of specific kinases may promote apoptosis in malignant cells.

- Angiogenesis: Through targeting vascular endothelial growth factor receptors (VEGFRs), it can potentially inhibit tumor angiogenesis .

The synthesis of 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide involves several steps:

- Preparation of Tetrahydroisoquinoline Derivatives: Starting materials are reacted to form the tetrahydroisoquinoline core.

- Formation of Pyrazole Ring: A pyrazole derivative is synthesized through condensation reactions involving hydrazine derivatives.

- Ureido Linkage Formation: The ureido group is introduced via reaction with isocyanates or amines.

- Fluorophenoxy Group Integration: The fluorophenoxy moiety is attached through nucleophilic aromatic substitution.

- Final Coupling with N-Methylpicolinamide: The final step involves coupling the intermediate with N-methylpicolinamide to yield the target compound .

The primary applications of this compound include:

- Cancer Treatment: As a kinase inhibitor, it shows promise in treating various cancers by targeting specific signaling pathways.

- Research Tool: It serves as a valuable tool in pharmacological research for studying kinase functions and signaling pathways.

- Potential Use in Other Diseases: Beyond cancer, its inhibitory effects on kinases may extend to other hyperproliferative diseases such as rheumatoid arthritis and certain metabolic disorders .

Interaction studies have demonstrated that this compound effectively binds to multiple kinases, including:

- c-KIT: Involved in cell proliferation and survival.

- FLT-3: Often mutated in acute myeloid leukemia.

- VEGFR: Critical for angiogenesis.

These interactions are assessed through various biochemical assays that measure enzyme activity and cellular proliferation rates in response to treatment with the compound .

Several compounds share structural or functional similarities with 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Similar pyrazole ring | Kinase inhibition |

| Compound B | Tetrahydroisoquinoline core | Anti-cancer properties |

| Compound C | Fluorophenoxy group | Angiogenesis inhibition |

Uniqueness

The uniqueness of 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide lies in its specific combination of structural elements that confer potent inhibitory activity against multiple kinases while maintaining selectivity for cancer-related pathways. This multi-targeting capability distinguishes it from other compounds that may only inhibit one or two specific kinases .